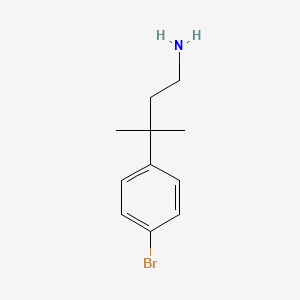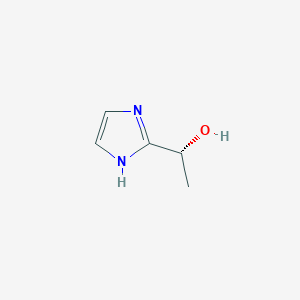
(R)-1-(1H-Imidazol-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(1H-imidazol-2-yl)ethan-1-ol is a chiral compound featuring an imidazole ring attached to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1H-imidazol-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the Debus-Radziszewski imidazole synthesis.
Chiral Center Introduction: The chiral center is introduced via asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired (1R) configuration.
Ethanol Moiety Addition: The ethanol moiety is introduced through nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile attacking an appropriate electrophile, such as an epoxide or a halohydrin.
Industrial Production Methods
Industrial production of (1R)-1-(1H-imidazol-2-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Catalysis: Utilizing efficient catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(1H-imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Imidazoline derivatives.
Substitution: Imidazole-2-yl ethyl esters or ethers.
Aplicaciones Científicas De Investigación
(1R)-1-(1H-imidazol-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1R)-1-(1H-imidazol-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, modulating the activity of the target protein. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(1H-imidazol-2-yl)ethan-1-ol: The enantiomer of the compound, differing in the configuration of the chiral center.
Imidazole-2-carboxylic acid: A derivative where the ethanol moiety is replaced by a carboxylic acid group.
Imidazole-2-ylmethanol: A similar compound with a methanol moiety instead of ethanol.
Uniqueness
(1R)-1-(1H-imidazol-2-yl)ethan-1-ol is unique due to its specific (1R) configuration, which can result in different biological activities compared to its (1S) enantiomer. The presence of the ethanol moiety also provides distinct chemical reactivity and potential for derivatization.
Propiedades
Fórmula molecular |
C5H8N2O |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
(1R)-1-(1H-imidazol-2-yl)ethanol |
InChI |
InChI=1S/C5H8N2O/c1-4(8)5-6-2-3-7-5/h2-4,8H,1H3,(H,6,7)/t4-/m1/s1 |
Clave InChI |
SQFWQHCKCDSOJK-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](C1=NC=CN1)O |
SMILES canónico |
CC(C1=NC=CN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


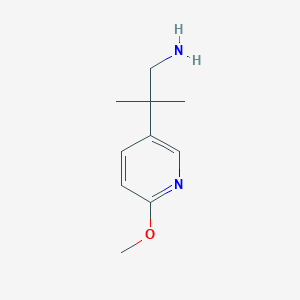
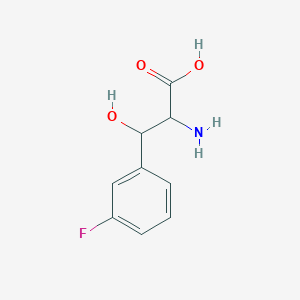


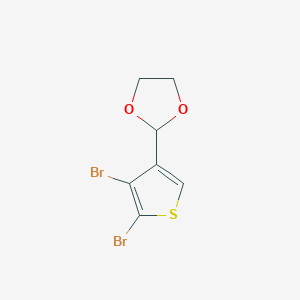

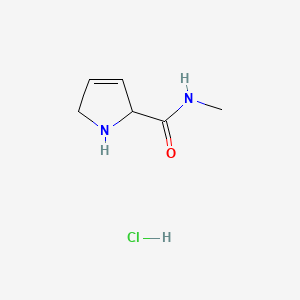
![1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride](/img/structure/B13599988.png)
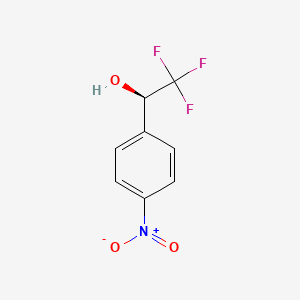
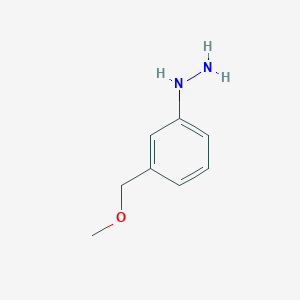
![rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]aceticacid,endo](/img/structure/B13600003.png)
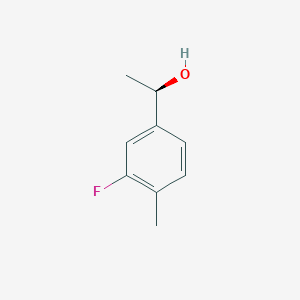
![Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B13600006.png)
